molecular formula C13H16ClNO2 B295033 1-Methyl-3-piperidinyl 4-chlorobenzoate

1-Methyl-3-piperidinyl 4-chlorobenzoate

Cat. No.: B295033
M. Wt: 253.72 g/mol
InChI Key: JAKUVHIHTFIPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-piperidinyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the carboxyl group is esterified with a 1-methyl-3-piperidinyl moiety. This compound is structurally characterized by a para-chlorinated aromatic ring and a piperidine-based ester group, which may confer unique physicochemical and biochemical properties. The piperidinyl group, a saturated heterocycle, likely influences solubility, steric interactions, and metabolic stability compared to simpler esters like methyl or vinyl 4-chlorobenzoate .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 4-chlorobenzoate

InChI

InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

JAKUVHIHTFIPLL-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Kinetic Parameters for CBL-Catalyzed Thioesterification

Substrate kcat (s⁻¹) Km (μM) kcat/Km (M⁻¹s⁻¹)
4-Chlorobenzoate 9.2 ~1 9.9 × 10⁶
4-Methylbenzoate N/A 18 N/A
Phenylacetate 0.009 500 18
Hexanoate ~1.8 2000 900

Data adapted from studies on CBL substrate specificity .

Ester Group Modifications

The nature of the esterifying group significantly impacts enzymatic interactions and physicochemical properties:

  • Methyl 4-Chlorobenzoate : A simple ester synthesized via acid-catalyzed esterification . Its small size likely facilitates easier substrate binding in enzymes but may reduce metabolic stability compared to bulkier esters.
  • However, the tertiary amine may enhance solubility in aqueous environments, a feature advantageous in pharmaceutical applications.
  • Vinyl 4-Chlorobenzoate: Used in solvent-free amidation reactions due to its high reactivity, suggesting that electron-deficient esters undergo nucleophilic attack more readily than non-chlorinated counterparts .

Enzyme Interactions and Catalytic Mechanisms

  • The piperidinyl ester’s bulk may disrupt the precise alignment required for adenylate formation, reducing catalytic efficiency compared to the free acid.
  • Acyl-CoA Synthetases : Broad-substrate enzymes like phenylacetate:CoA ligase show reduced activity with rigid aromatic substrates, highlighting CBL’s specialization for 4-chlorobenzoate . Modifications like the piperidinyl group could further narrow substrate compatibility.

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